Isoleucylmethionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOFUHICRWDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Synthesis and Formation Mechanisms of Isoleucylmethionine and Analogous Dipeptides
Fundamental Principles of Peptide Bond Formation
The synthesis of a dipeptide from two amino acids is a condensation reaction that results in the formation of a peptide bond and the release of a water molecule. wikipedia.org This process, however, is not a simple dehydration. It is governed by the principles of nucleophilic acyl substitution and requires a significant energy input to proceed. chemistrytalk.org
Nucleophilic Acyl Substitution and Condensation Reactions in Dipeptide Synthesis
The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. chemistrytalk.org In this reaction, the amino group of one amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group of another amino acid. researchgate.netasm.org For this reaction to occur efficiently, the carboxylic acid is often "activated" to create a better leaving group than the hydroxyl group (-OH), which is a poor leaving group. reddit.com In biological systems, this activation is achieved by attaching the amino acid to a transfer RNA (tRNA) molecule, forming an aminoacyl-tRNA. reddit.com The tRNA itself then becomes the leaving group.
Energetic Requirements for Peptide Bond Formation in Biological Systems (e.g., ATP dependence)
The formation of a peptide bond is an endergonic process, meaning it requires an input of energy to proceed. wikipedia.orgaklectures.com In biological systems, this energy is primarily supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). wikipedia.orgdoubtnut.com The activation of amino acids, the crucial first step, involves the attachment of each amino acid to its specific tRNA molecule. This process, known as aminoacylation or tRNA charging, is catalyzed by enzymes called aminoacyl-tRNA synthetases and consumes ATP. doubtnut.com This initial energy investment effectively "charges" the amino acid, making it ready for peptide bond formation. The subsequent hydrolysis of the high-energy ester bond of the peptidyl-tRNA during peptide bond formation provides the thermodynamic driving force for the reaction. aklectures.com
Tetrahedral Intermediate Formation in Peptide Bond Synthesis
A key feature of the nucleophilic acyl substitution mechanism is the formation of a transient, high-energy tetrahedral intermediate. researchgate.netwikipedia.org When the nucleophilic amino group of the incoming amino acid attacks the carbonyl carbon of the peptidyl-tRNA, the hybridization of the carbonyl carbon changes from sp2 (trigonal planar) to sp3 (tetrahedral). wikipedia.orglibretexts.org This intermediate has a negative charge on the carbonyl oxygen. nih.gov The ribosome's active site is structured to stabilize this transition state, thereby lowering the activation energy of the reaction. wikipedia.org The tetrahedral intermediate is short-lived and quickly collapses, leading to the expulsion of the leaving group (the deacylated tRNA) and the formation of the new peptide bond. researchgate.netlibretexts.org
Enzymatic Catalysis of Peptide Bond Synthesis
In living cells, the synthesis of proteins, including the formation of the initial dipeptide, is catalyzed by the ribosome. The ribosome is a large ribonucleoprotein complex that acts as a ribozyme, meaning its catalytic activity resides in its ribosomal RNA (rRNA) component, not its protein components. wikipedia.orgufsc.br
Ribosomal Peptidyl Transferase Center (PTC) Mechanisms in Dipeptide Elongation
The catalytic core of the large ribosomal subunit is the Peptidyl Transferase Center (PTC). wikipedia.orgufsc.br The PTC is responsible for catalyzing the formation of peptide bonds. wikipedia.org The precise orientation of the substrates within the PTC is crucial for catalysis, a concept often referred to as "substrate-assisted catalysis" or catalysis by proximity and orientation. nih.govufsc.br The ribosome positions the aminoacyl-tRNA and peptidyl-tRNA molecules in a way that facilitates the nucleophilic attack. wikipedia.org
The ribosome has three main binding sites for tRNA: the A (aminoacyl) site, the P (peptidyl) site, and the E (exit) site. mdpi.compnas.org The process of dipeptide formation begins with the initiator tRNA (carrying methionine in eukaryotes) bound to the P site. An aminoacyl-tRNA, carrying the next amino acid (in this case, isoleucine to form isoleucylmethionine), is delivered to the A site. mdpi.com
The key interaction for peptide bond formation occurs between the molecules at the A and P sites. The peptidyl-tRNA in the P site holds the growing polypeptide chain (or the initial amino acid), while the aminoacyl-tRNA in the A site brings the next amino acid to be added. mdpi.com The PTC catalyzes the transfer of the peptide chain from the peptidyl-tRNA in the P site to the aminoacyl-tRNA in the A site. researchgate.net This reaction involves the nucleophilic attack of the alpha-amino group of the A-site amino acid on the carbonyl carbon of the P-site peptidyl-tRNA. researchgate.netasm.org Following the formation of the peptide bond, the now uncharged tRNA moves from the P site to the E site before exiting the ribosome, and the tRNA in the A site, now carrying the dipeptide, moves to the P site. pnas.org This translocation prepares the ribosome for the next round of elongation.
Proton Shuttle Mechanisms in Ribosomal Catalysis
The ribosome's peptidyl transferase center (PTC) is the site of peptide bond formation during protein synthesis. pnas.org The catalysis of this reaction is primarily driven by precise substrate positioning, an entropic effect that the ribosome facilitates. embopress.orgnih.gov A key aspect of the proposed mechanism is the "proton shuttle," a model describing the transfer of a proton from the nucleophilic α-amino group of the incoming aminoacyl-tRNA (A-site) to the leaving group, the 3'-hydroxyl of the P-site tRNA, during peptide bond formation. pnas.orgembopress.org
The 2'-hydroxyl (2'-OH) group of the terminal adenosine (A76) of the P-site peptidyl-tRNA is considered crucial to this process. embopress.orgnih.gov It is positioned to act as a bridge, mediating the proton transfer. nih.gov Several models for this shuttle have been proposed:
Six-Membered Ring Shuttle: This mechanism suggests that the proton from the attacking amine is transferred to the 2'-OH of the P-site tRNA's A76. This 2'-OH then donates a proton to the adjacent 3'-oxygen, facilitating the departure of the deacylated tRNA. embopress.org
Eight-Membered Ring Shuttle: This model incorporates a conserved water molecule. The proton transfer proceeds from the α-amino group to the 2'-OH of A76, then to the water molecule, and finally to the 3'-oxygen leaving group. pnas.org Computational studies suggest this "double proton shuttle" is feasible and that additional water molecules may help stabilize the developing negative charge on the substrate's oxyanion. pnas.org
Distal Proton Shuttle: A more recent theoretical model proposes a two-step mechanism involving a water molecule located approximately 6.1 Å away from the attacking amine. mdpi.comnih.gov In this pathway, the proton is first transferred from the amine to the distal water molecule via the 2'-OH of the P-site A76 and the 2'-OH of ribosomal residue A2451, creating a charge-separated intermediate. mdpi.comnih.gov This is followed by the collapse of the tetrahedral intermediate and the cleavage of the ester bond. The calculated energy barrier for this pathway is comparable to or lower than that of the eight-membered ring mechanism. mdpi.com
The main role of the ribosomal active site in all these models is to provide a pre-organized hydrogen-bond network that entropically favors the reaction and stabilizes the charged transition state. embopress.orgnih.gov
Table 1: Comparison of Proposed Proton Shuttle Mechanisms in Ribosomal Peptide Bond Formation
| Mechanism | Key Participants | Proton Pathway | Number of Steps |
| Six-Membered Ring Shuttle | A-site α-amino group, P-site A76 2'-OH, P-site A76 3'-O | Amine → P-site 2'-OH → P-site 3'-O | Concerted (Single Step) |
| Eight-Membered Ring Shuttle | A-site α-amino group, P-site A76 2'-OH, Water Molecule, P-site A76 3'-O | Amine → P-site 2'-OH → Water → P-site 3'-O | Concerted (Single Step) |
| Distal Proton Shuttle | A-site α-amino group, P-site A76 2'-OH, Ribosomal A2451 2'-OH, Distal Water Molecule | Amine → P-site 2'-OH → A2451 2'-OH → Distal Water | Stepwise (Two Steps) |
Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Dipeptide Formation
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides, including many with significant biological activities, without the use of an mRNA template. nih.govoup.comigem.org These enzymes can incorporate over 500 different monomers, including non-proteinogenic amino acids and D-amino acids, into peptide chains. igem.org
The synthesis of a dipeptide via an NRPS pathway involves a series of coordinated actions by catalytic domains arranged in modules. A minimal module for incorporating one amino acid consists of three core domains: nih.gov
Adenylation (A) Domain: This domain is responsible for substrate selection. It recognizes a specific amino acid and activates it using ATP to form an aminoacyl-adenylate (aminoacyl-AMP). oup.comnih.gov
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) cofactor attached to the T domain. oup.comnih.gov
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It brings together the upstream peptidyl-T domain and the downstream aminoacyl-T domain, facilitating the nucleophilic attack of the downstream amino group on the upstream thioester carbonyl. oup.com
For dipeptide synthesis, a two-module NRPS would be typical. The first module would activate and load the first amino acid (e.g., Isoleucine), and the second module would activate and load the second amino acid (e.g., Methionine). The C domain of the second module would then catalyze the formation of the this compound dipeptide, which remains attached to the T domain of the second module. A terminal Thioesterase (TE) domain is often present to release the final peptide, either by hydrolysis or by intramolecular cyclization to form cyclic dipeptides known as diketopiperazines. nih.govoup.com
Table 2: Core Domains of a Minimal Non-Ribosomal Peptide Synthetase (NRPS) Module
| Domain | Abbreviation | Function |
| Adenylation Domain | A | Selects and activates a specific amino acid using ATP. |
| Thiolation Domain | T or PCP | Covalently binds the activated amino acid as a thioester via a Ppant arm. |
| Condensation Domain | C | Catalyzes peptide bond formation between the growing peptide chain and the next amino acid. |
| Thioesterase Domain | TE | Releases the final peptide product from the enzyme assembly line. |
Synthetic Methodologies for this compound and its Structural Analogs
The chemical synthesis of peptides like this compound outside of a biological context requires precise control to ensure the correct sequence and stereochemistry. The primary challenge is to selectively form a peptide bond between the carboxyl group of one amino acid and the amino group of another, without unwanted side reactions like self-polymerization. researchgate.netmasterorganicchemistry.com This is achieved using protecting groups and activating reagents in either solid-phase or solution-phase approaches. numberanalytics.com
Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.combachem.com The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling. bachem.combeilstein-journals.org
The general workflow for synthesizing a dipeptide like this compound on a solid support is as follows:
Resin Loading: The first amino acid (Methionine), with its α-amino group protected (e.g., with Fmoc), is covalently attached to the solid resin support. scielo.br
Deprotection: The N-terminal protecting group (Fmoc) is removed, typically with a base like piperidine, to expose the free amino group. csic.es
Coupling: The next amino acid (Isoleucine), which is N-terminally protected and has its carboxyl group activated by a coupling reagent (e.g., DIC, HATU), is added. csic.es This allows the formation of the peptide bond.
Washing: Excess reagents and by-products are washed away from the resin-bound peptide. bachem.com
Cleavage: Once the desired sequence is assembled, the completed dipeptide is cleaved from the resin support, usually under acidic conditions (e.g., with trifluoroacetic acid - TFA), which also removes any side-chain protecting groups. scielo.br
This method simplifies purification, as soluble reagents and by-products are easily removed by filtration and washing at each step. bachem.com
Table 3: Common Reagents Used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
| Reagent Type | Examples | Purpose |
| Resins | Wang Resin, Rink Amide Resin, Trityl Chloride Resin | Insoluble support for peptide assembly. beilstein-journals.orgscielo.br |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus; removed by base. csic.es |
| Coupling Reagents | DIC (N,N'-Diisopropylcarbodiimide), HBTU, HATU | Activate the carboxyl group for peptide bond formation. csic.es |
| Deprotection Agent | Piperidine (in DMF) | Removes the Fmoc protecting group. csic.es |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin. scielo.br |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where all reactions are carried out in a homogeneous solution. masterorganicchemistry.com While it can be more complex in terms of purification, which often relies on extraction and crystallization, it remains a valuable technique. nih.gov
The synthesis of this compound in solution involves four main steps: researchgate.net
Protection: The α-amino group of Isoleucine is protected (e.g., with Boc or Z groups), and the carboxyl group of Methionine is protected, often as a methyl or benzyl (B1604629) ester. masterorganicchemistry.com
Activation: The free carboxyl group of the protected Isoleucine is activated using a coupling agent. Carbodiimides like DCC or DIC are common, which form a reactive O-acylisourea intermediate. americanpeptidesociety.org Additives like HOBt can be used to improve efficiency and reduce racemization. americanpeptidesociety.org
Coupling: The activated Isoleucine is mixed with the protected Methionine ester, allowing the nucleophilic amine of Methionine to attack the activated carbonyl, forming the protected dipeptide. wikipedia.org
Deprotection: The protecting groups on the N-terminus and C-terminus are removed in subsequent steps to yield the final this compound dipeptide. masterorganicchemistry.com
Recent advancements include the use of microwave heating in combination with condensing agents like titanium tetrachloride (TiCl₄) to significantly shorten reaction times while maintaining high yields and chiral integrity. mdpi.com
Enzymatic Hydrolysis and Degradation Pathways of Isoleucylmethionine
General Mechanisms of Peptide Hydrolysis
The peptide bond is a stable covalent bond, and its uncatalyzed hydrolysis is an exceedingly slow process, often taking hundreds of years. wikipedia.org Therefore, biological systems and laboratory procedures rely on catalysts to accelerate this reaction. The mechanisms can be broadly categorized as non-specific chemical hydrolysis and specific enzymatic cleavage.
Acid-catalyzed hydrolysis is a common laboratory method used to break down proteins and peptides into their constituent amino acids for compositional analysis. This process typically involves heating the peptide sample in the presence of a strong acid, such as 6 M hydrochloric acid (HCl), at temperatures around 110°C for 20 to 24 hours. researchgate.net The high temperature and acidic environment facilitate the nucleophilic attack of a water molecule on the peptide bond, leading to its non-specific cleavage. researchgate.netkhanacademy.org This means the acid cleaves peptide bonds throughout the protein without regard to the specific amino acid sequence, resulting in a mixture of individual amino acids. researchgate.netkhanacademy.org
While effective for breaking down peptides, this method can lead to the partial or complete destruction of certain acid-labile amino acids. usp.org For instance, tryptophan is typically destroyed by standard acid hydrolysis, and other methods using agents like methanesulfonic acid are required for its analysis.
In contrast to the harsh and non-specific nature of acid hydrolysis, enzymatic hydrolysis is characterized by high specificity and efficiency under physiological conditions. khanacademy.orgconsensus.app This process is carried out by a class of enzymes called proteases or peptidases. qiagenbioinformatics.com These enzymes act as biological catalysts, accelerating the cleavage of peptide bonds by providing an alternative reaction pathway with a lower activation energy. consensus.applibretexts.org
Proteases exhibit remarkable specificity, often cleaving peptide bonds only at specific sites, such as after a particular amino acid residue. wikipedia.orgunc.edu For example, the digestive enzyme trypsin cleaves peptide bonds following positively charged residues like lysine (B10760008) and arginine, while chymotrypsin (B1334515) targets bonds after large aromatic residues. wikipedia.org This specificity is crucial for the controlled degradation of proteins and the precise processing of protein precursors into their mature, active forms. qiagenbioinformatics.comacs.org This targeted action prevents the indiscriminate breakdown of cellular proteins and is a key regulatory mechanism in countless biological processes. consensus.appacs.org
Non-Specific Hydrolysis via Chemical Agents (e.g., strong acids)
Specific Enzymatic Systems Involved in Isoleucylmethionine Catabolism
Dipeptidases are enzymes that specifically catalyze the hydrolysis of dipeptides into their two constituent amino acids. fiveable.me They are vital for the final stages of protein digestion and for maintaining cellular amino acid homeostasis. ontosight.aifiveable.me By breaking down dipeptides, these enzymes contribute to the intracellular pool of free amino acids, which are then available for the synthesis of new proteins, energy metabolism, or the creation of other essential biomolecules. ontosight.ainih.gov
Cytosolic dipeptidases, found within the cell's cytoplasm, are key players in protein turnover, ensuring that dipeptides resulting from intracellular protein degradation are efficiently recycled into usable amino acids. ontosight.ai The proper functioning of dipeptidases is essential for cellular health. nih.govdzl.de For example, studies on carnosinase-2 (CN2), a dipeptidase abundant in human kidney proximal tubules, have shown that its absence disrupts dipeptide and amino acid balance, affecting cell viability and key metabolic functions. nih.govdzl.de Dipeptidase 1 (DPEP1), another important member of this family, is involved in various cellular processes, including the hydrolysis of dipeptides and the metabolism of glutathione (B108866). amegroups.org
While dipeptidases are the primary enzymes for breaking down dipeptides, other exopeptidases are also involved in the broader context of peptide degradation. ebi.ac.uk
Aminopeptidases catalyze the cleavage of the N-terminal amino acid from a peptide or protein. wikipedia.orgnih.gov In the case of this compound (Ile-Met), an aminopeptidase (B13392206) would cleave the peptide bond to release Isoleucine first, leaving a free Methionine residue. These enzymes are found in various cellular compartments and play a critical role in protein maturation, the degradation of peptide hormones, and the final digestion of dietary proteins. wikipedia.orgnih.gov
Carboxypeptidases function by hydrolyzing the peptide bond at the C-terminal end of a peptide chain, releasing the final amino acid. wikipedia.org For this compound, a carboxypeptidase would release Methionine first, leaving a free Isoleucine. Carboxypeptidases are classified based on their active site mechanism (e.g., metallo-, serine, cysteine carboxypeptidases) and substrate preference. wikipedia.orgtaylorandfrancis.com They are involved in food digestion as well as protein maturation and the regulation of biological processes. wikipedia.org
Together, these peptidases ensure the complete breakdown of proteins and peptides into their fundamental building blocks, the amino acids. taylorandfrancis.com
Role of Dipeptidases in Cellular Amino Acid Homeostasis
Factors Influencing Enzymatic Hydrolysis Rates and Specificity
The efficiency and specificity of the enzymatic hydrolysis of a dipeptide like this compound are influenced by several environmental and biochemical factors. These factors can modulate the enzyme's structure and its interaction with the substrate.
| Factor | Effect on Enzymatic Activity |
| Temperature | Activity generally increases with temperature up to an optimal point. youtube.com Beyond this optimum, high temperatures cause the enzyme to denature, leading to a rapid loss of function. libretexts.orgmonash.edu Lower temperatures slow the reaction rate by decreasing molecular motion. savemyexams.com |
| pH | Each enzyme has an optimal pH range for maximum activity. monash.edu Deviations from this range can alter the charge of amino acid residues in the active site and disrupt the enzyme's tertiary structure, leading to denaturation and reduced efficiency. libretexts.orgsavemyexams.com |
| Substrate Concentration | At a fixed enzyme concentration, the reaction rate increases with substrate concentration until the enzyme becomes saturated. savemyexams.com At this saturation point, all active sites are occupied, and the reaction rate plateaus. libretexts.org The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of its maximum (Vmax) and indicates the enzyme's affinity for the substrate. youtube.com |
| Enzyme Concentration | Assuming sufficient substrate is available, increasing the enzyme concentration will lead to a proportional increase in the reaction rate. libretexts.org |
| Inhibitors and Activators | The presence of certain molecules can inhibit or activate enzyme function. For example, many peptidases are metalloenzymes that require a metal ion (like zinc, manganese, or cobalt) as a cofactor for activity. ontosight.aiwikipedia.org The presence of these ions can act as an activator. Conversely, some divalent cations like copper or nickel can act as inhibitors for certain peptidases. wikipedia.org |
These factors are critical in both biological systems and industrial applications, where controlling them allows for the optimization of enzymatic processes. researchgate.netpotravinarstvo.com For example, the kinetic parameters kcat (turnover number) and Km are used to determine the catalytic efficiency (kcat/Km) of an enzyme for a specific substrate under defined conditions, such as a particular pH. nih.govnih.gov
Metabolic Interconnections and Biological Roles of Isoleucylmethionine
Integration within Cellular Amino Acid Metabolism
The metabolic significance of Isoleucylmethionine is intrinsically linked to the individual metabolic fates of its constituent amino acids: methionine and the branched-chain amino acid (BCAA) isoleucine. The cleavage of the peptide bond releases these amino acids, which are then free to enter their respective metabolic pathways.
The methionine component of this compound directly connects this dipeptide to the central pathways of sulfur-containing amino acid metabolism. In both prokaryotic and eukaryotic organisms, methionine is a critical amino acid for protein synthesis and the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. wikipathways.org
The methionine salvage pathway is a crucial recycling process that regenerates methionine from its metabolic byproducts, thereby ensuring a continuous supply for cellular functions. wikipathways.orgnormalesup.orgnih.govresearchgate.net This pathway is particularly important in sustaining the production of polyamines and ethylene (B1197577) in plants. normalesup.org The regeneration of methionine is vital for maintaining cellular homeostasis. wikipedia.org While direct studies on the interaction of intact this compound with the methionine salvage pathway are not extensively documented, the hydrolysis of this dipeptide would release free methionine, which can then be utilized in or regenerated via the salvage pathway. The pathway itself is a universal mechanism to regenerate methionine from 5'-methylthioadenosine (MTA), a byproduct of reactions involving SAM. normalesup.org
The isoleucine constituent of this compound firmly places the dipeptide within the context of BCAA metabolism. Isoleucine, along with leucine (B10760876) and valine, is an essential amino acid with a branched aliphatic side chain. wikipedia.orgmdpi.com The catabolism of BCAAs primarily initiates in skeletal muscle, as the liver has low levels of the requisite branched-chain aminotransferase (BCAT). mdpi.comyoutube.com
The breakdown of isoleucine is both glucogenic and ketogenic, meaning its carbon skeleton can be converted into precursors for glucose and ketone body synthesis. wikipedia.org Following the hydrolysis of this compound, the released isoleucine can undergo transamination to form α-keto-β-methylvalerate. youtube.com Subsequent oxidative decarboxylation leads to the formation of acetyl-CoA and propionyl-CoA. youtube.com Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, underscoring the role of isoleucine in energy metabolism. youtube.com The metabolism of BCAAs is crucial for energy supply, particularly during prolonged exercise. mdpi.com Dysregulation of BCAA metabolism has been associated with metabolic disorders such as obesity and diabetes. nih.gov
Linkages to Methionine Metabolic Pathways in Prokaryotic and Eukaryotic Systems
Methionine Salvage Pathway Interactions
Occurrence and Distribution in Diverse Biological Systems
The detection of this compound in various biological samples underscores its role as a product of protein metabolism and its potential as a biomarker. Modern metabolomic techniques have enabled the identification and quantification of this dipeptide in different mammalian fluids and tissues. frontiersin.orgrsc.org
This compound has been identified in several mammalian metabolomes, reflecting its systemic presence.
Fecal Metabolome: The presence of this compound in feces is well-documented. hmdb.cahelmholtz-munich.de Studies have shown its levels can be altered in the context of colorectal carcinogenesis. aacrjournals.orgaacrjournals.org For instance, decreased levels of several dipeptides, including this compound, were observed in the feces of mice with azoxymethane-induced colorectal neoplasia. aacrjournals.org Furthermore, its presence in the fecal metabolome has been linked to the gut microbiome composition. ugent.befrontiersin.orgfrontiersin.org
Salivary Metabolome: this compound has also been detected in saliva. ugent.beugent.be Research into childhood obesity has identified that salivary levels of this compound were decreased in children with obesity. ugent.be This finding suggests a potential link between salivary this compound concentrations and metabolic health.
Plasma Metabolome: The detection of this compound in plasma indicates its circulation throughout the body. cam.ac.ukaacrjournals.org Its levels in plasma can be influenced by various factors, including diet and disease state. For example, in a study on intrahepatic cholestasis, the levels of this compound were found to be altered. nih.gov
The following table summarizes the detection of this compound in different mammalian metabolomes based on research findings.
| Biological Matrix | Finding | Associated Conditions |
| Feces | Detected in human and murine fecal samples. hmdb.cahelmholtz-munich.deaacrjournals.org | Levels may be altered in colorectal neoplasia. aacrjournals.orgaacrjournals.org |
| Saliva | Detected in human saliva. ugent.beugent.be | Decreased levels observed in children with obesity. ugent.be |
| Plasma | Detected in mammalian plasma. cam.ac.ukaacrjournals.org | Levels can be influenced by conditions like intrahepatic cholestasis. nih.gov |
Presence in Bacterial Extracellular Vesicles and their Biological Context
Bacteria, both Gram-negative and Gram-positive, release nanosized lipid bilayer structures known as bacterial extracellular vesicles (BEVs). frontiersin.orgnih.gov These vesicles are not mere cellular debris but are actively secreted and play crucial roles in intercellular communication, transferring a variety of bioactive molecules, including proteins, nucleic acids, lipids, and metabolites. nih.govnih.gov The cargo within BEVs can modulate host-pathogen interactions, influence the surrounding microbial community, and contribute to processes like antibiotic resistance and biofilm formation. mdpi.com
The composition of BEVs reflects the metabolic state and characteristics of the parent bacterium. mdpi.com Given that bacteria synthesize and utilize amino acids and peptides for their physiological processes, it is conceivable that dipeptides such as this compound could be packaged into and transported via BEVs. These vesicles can travel to distant sites within a host, delivering their contents and influencing host cell signaling pathways. frontiersin.org While direct evidence specifically identifying this compound within BEVs is not yet prominent in the literature, the established role of BEVs in transporting a wide array of small molecules suggests a potential mechanism for its extracellular transport and biological activity.
Functional Implications in Advanced Cellular and Molecular Processes
The functional roles of this compound can be inferred from the activities of peptides containing this sequence and the metabolic roles of its constituent amino acids.
Bioactive peptides are sequences of amino acids that exert specific physiological effects. nih.gov Many are derived from the enzymatic hydrolysis of larger proteins during food processing or digestion. nih.gov The biological activity of these peptides is determined by their amino acid composition and sequence. imrpress.com
This compound forms the C-terminal end of the tetrapeptide Cys-Val-Ile-Met (CVIM). pnas.orgresearchgate.net This specific sequence is recognized as a substrate by protein farnesyltransferase (PFTase), a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within the "CaaX" motif of various proteins. acs.org This process, known as farnesylation, is a type of prenylation that is vital for targeting proteins to cellular membranes and for their proper function. acs.org
The CVIM peptide has been extensively used as a model substrate in studies of PFTase. pnas.orgfigshare.com Research has shown that the nature of the amino acids at the "a1," "a2," and "X" positions of the CaaX box influences the peptide's affinity for the enzyme. pnas.org The isoleucine and methionine residues in CVIM play a significant role in its interaction with the hydrophobic pocket of PFTase. pnas.org The study of CVIM and its analogs has been instrumental in the design of PFTase inhibitors, which are being investigated as potential therapeutic agents for various diseases. researchgate.netdndi.org
Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of advanced glycation end products (AGEs). mdpi.comajol.info The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. mdpi.com
Research has explored the potential of various compounds, including dipeptides, to inhibit protein glycation. google.comnih.gov A patent application describes dipeptides with a constituent amino acid on the C-terminal side being an antioxidant amino acid as having the ability to suppress the production of a wide range of AGEs. google.com Methionine, a sulfur-containing amino acid, is known for its antioxidant properties. frontiersin.org Therefore, dipeptides ending in methionine, such as this compound, fall into this category of potential glycation suppressors. The antioxidant capacity of the methionine residue could contribute to mitigating the oxidative stress associated with the glycation process. frontiersin.org
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. birmingham.ac.uk The levels of circulating metabolites, including amino acids and dipeptides, are maintained through a balance of production, consumption, and clearance. nih.gov Studies using metabolomics have identified changes in the profiles of amino acids and other metabolites in various physiological and pathological conditions, such as hypertension. researchgate.net
The constituent amino acids of this compound, isoleucine and methionine, are essential amino acids with critical roles in metabolism. chemicalbook.comchemicalbook.com Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism and energy regulation. chemicalbook.com Methionine is a key player in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and is also a precursor for the synthesis of cysteine and the antioxidant glutathione (B108866). chemicalbook.com
The detection of various metabolites in metabolomics studies helps in understanding the underlying biological pathways. nih.govfrontiersin.org While this compound itself may not always be a primary focus, its presence and fluctuations could reflect changes in protein turnover, gut microbiota metabolism, or the metabolic pathways involving isoleucine and methionine. Therefore, its levels could serve as an indirect indicator of metabolic regulation and dysregulation.
Advanced Analytical Characterization Research Methodologies for Isoleucylmethionine
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the mass and structure of analytes. virginia.edu Various MS-based approaches are utilized for the comprehensive analysis of Isoleucylmethionine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing non-volatile compounds like peptides in complex mixtures. creative-proteomics.commdpi.com In this method, the this compound is first separated from other components in a sample by liquid chromatography before being introduced into the mass spectrometer for detection. nih.gov This approach offers high sensitivity and specificity, making it ideal for detecting and quantifying low-abundance molecules in biological fluids and tissues. nih.govsciex.comnih.gov
Research has successfully employed LC-MS/MS for the metabolomic analysis of various biological samples. For instance, Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been used to identify this compound in extracellular vesicles derived from Actinobacillus pleuropneumoniae. tandfonline.com Another study noted a significant reduction of this compound in the saliva of children with obesity using UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry). ugent.be These studies showcase the utility of LC-MS/MS in identifying the dipeptide and profiling its changes in different biological contexts. biorxiv.orgkcl.ac.uk
Table 1: LC-MS/MS Parameters for Amino Acid and Peptide Analysis
| Parameter | Description | Common Conditions |
|---|---|---|
| Chromatography | Separation of analytes prior to mass analysis. | Reversed-phase chromatography using columns like C18. nih.gov |
| Mobile Phase | Solvents used to carry the sample through the column. | A gradient of water and acetonitrile (B52724) with additives like formic acid is common. sciex.comsciex.com |
| Ionization Source | Method to ionize the analyte molecules. | Electrospray ionization (ESI) is typically used for peptides. nih.gov |
| Mass Analyzer | Separates ions based on their m/z ratio. | Triple quadrupole (QqQ) or high-resolution analyzers like TOF and Orbitrap are used. thermofisher.comnih.gov |
| Detection Mode | Method for quantifying specific ions. | Multiple Reaction Monitoring (MRM) for targeted quantification. mdpi.comnih.gov |
This table presents typical conditions for LC-MS/MS analysis of peptides and amino acids, which are applicable to this compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio of an ion with very high accuracy. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its unique elemental formula. iitb.ac.innih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide the high resolving power needed for this type of analysis. nih.govuni-rostock.de The identification of this compound in metabolomics studies was achieved using UPLC-Q-TOF-MS, a testament to the power of HRMS in unambiguously identifying metabolites in complex samples. tandfonline.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₁H₂₂N₂O₃S | hmdb.ca |
| Average Molecular Weight | 262.37 g/mol | |
| Monoisotopic Mass | 262.13511 Da |
| Predicted m/z (M+H)⁺ | 263.14239 Da | Calculated |
This table provides the fundamental mass data for this compound, which is essential for its identification via HRMS.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to determine the structure of a compound. wikipedia.orglabmanager.com In an MS/MS experiment, ions of a specific m/z (precursor ions), such as the protonated this compound ion, are selected and then fragmented by collision-induced dissociation (CID). rsc.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. For peptides, fragmentation typically occurs along the peptide backbone, producing specific 'b' and 'y' ions, which allows for the confirmation of the amino acid sequence. wikipedia.orgnih.gov This technique is indispensable for distinguishing between isomers and confirming the identity of a peptide. labmanager.com
Table 3: Predicted MS/MS Fragmentation Ions for this compound (M+H)⁺
| Ion Type | Fragment Sequence | Predicted m/z |
|---|---|---|
| b₁ | Ile | 114.0913 |
| y₁ | Met | 150.0583 |
| b₂ | Ile-Met | 263.1424 |
This table shows the predicted m/z values for the primary b and y fragment ions of this compound, which are used to confirm its amino acid sequence.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com Amino acids and dipeptides like this compound are generally non-volatile due to their polar nature. sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible. However, chemical derivatization can be employed to convert these non-volatile compounds into more volatile derivatives that can be analyzed by GC-MS. sigmaaldrich.comnih.gov Common derivatization methods include silylation or acylation, which reduce the polarity of the molecules. creative-proteomics.comresearchgate.net While GC-MS is a powerful tool for the quantitative analysis of derivatized amino acids, its application for dipeptides is less common and requires the development of specific and efficient derivatization protocols. nih.govd-nb.info
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules such as peptides and proteins. csic.es In this method, the sample is co-crystallized with a matrix substance, which absorbs laser energy and facilitates the gentle ionization and desorption of the analyte. nih.gov MALDI-ToF is known for its high throughput and tolerance to complex mixtures, making it a valuable tool in proteomics and peptidomics. nih.gov Studies have demonstrated the utility of MALDI-ToF MS for the rapid detection of dipeptides in complex food matrices, such as dry-cured ham. csic.escsic.es While specific studies identifying this compound using this technique are not prominent, its success in analyzing other dipeptides suggests its potential applicability for the rapid screening of this compound. researchgate.net
High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most relevant techniques. While not yet definitively identified in human tissues, predicted NMR spectra for this compound are available and provide foundational data for its characterization. hmdb.ca These spectra show characteristic chemical shifts for the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural confirmation. hmdb.ca
Table 4: Predicted NMR Data for this compound
| Spectrum Type | Description | Source |
|---|---|---|
| Predicted ¹H NMR | Spectrum (1D, 100 MHz, D₂O) available | hmdb.ca |
| Predicted ¹³C NMR | Spectrum (1D, 100 MHz, D₂O) available | hmdb.cahmdb.ca |
This table summarizes the available predicted NMR data for this compound, which is crucial for its structural elucidation.
One-Dimensional (1D) NMR Spectroscopy (e.g., ¹H NMR) for Structural Confirmation
One-dimensional proton NMR (¹H NMR) is the initial and fundamental step in the structural analysis of this compound. emerypharma.com It provides information on the number of different types of protons, their chemical environment, and their relative numbers through chemical shifts, signal multiplicity (splitting patterns), and integration, respectively. emerypharma.comuchicago.edu For a dipeptide, the ¹H NMR spectrum reveals characteristic signals for the alpha-protons, amide protons, and the distinct side-chain protons of both the isoleucine and methionine residues. walisongo.ac.id By analyzing the chemical shifts and coupling constants, the basic covalent structure of the dipeptide can be confirmed. acs.orgresearchgate.net For instance, the downfield chemical shift of the alpha-proton of the N-terminal amino acid is a key indicator of the peptide bond formation. acs.orgresearchgate.net
The one-dimensional diffusion-edited proton NMR method, known as PROFILE (Protein Fingerprint by Lineshape Enhancement), has proven effective for characterizing the higher-order structure of protein therapeutics. nih.gov An alternative analysis method using nonlinear iterative partial least squares (NIPALS) principal component analysis, dubbed PROFOUND, offers robust results even with high experimental noise. nih.gov These techniques, while typically applied to larger proteins, demonstrate the power of advanced 1D NMR methods in providing a quantitative assessment of spectral similarity, which can be adapted for dipeptide analysis. nih.gov
Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Conformational Studies (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the this compound molecule. emerypharma.comwalisongo.ac.id
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are connected through a few chemical bonds. emerypharma.comsdsu.edulibretexts.org In this compound, COSY spectra would show cross-peaks between the alpha-proton and the beta-protons of each residue, as well as between adjacent protons within the side chains. This is crucial for tracing the spin systems of both the isoleucine and methionine residues. acs.org
Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. libretexts.orgcreative-biostructure.comcolumbia.edu An HSQC spectrum of this compound would display a cross-peak for each carbon-hydrogen bond, allowing for the direct assignment of each carbon atom based on the already assigned proton signals. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.educreative-biostructure.comcolumbia.edu HMBC is vital for connecting the individual spin systems identified by COSY. For instance, it can show correlations from the alpha-protons of one residue to the carbonyl carbon of the other, confirming the peptide linkage and the sequence of the amino acids. emerypharma.com
Together, these 2D NMR experiments provide a comprehensive map of the covalent structure and are essential for detailed conformational studies. creative-biostructure.com
Solid-State NMR (SSNMR) for Dipeptide Behavior in Solid Forms
Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in solid, non-crystalline, or crystalline forms where solution NMR is not applicable. bmrb.iomdpi.com It is particularly valuable for investigating the conformational properties of this compound in its powdered or microcrystalline state, providing insights that are inaccessible in solution. mdpi.com
In the solid state, anisotropic interactions (such as chemical shift anisotropy and dipolar couplings), which are averaged out in solution, become prominent and provide rich structural information. bmrb.iomdpi.com Techniques like Magic Angle Spinning (MAS) are used to narrow the broad lines typically seen in solid-state spectra, improving resolution. bmrb.io
For dipeptides like this compound, SSNMR can be used to:
Determine precise internuclear distances and torsion angles.
Characterize intermolecular packing and hydrogen bonding networks in the crystal lattice.
Study conformational polymorphism, where the same molecule can adopt different structures in the solid state. mdpi.com
Advanced SSNMR experiments, including 2D and 3D correlation methods, can be applied to uniformly or selectively isotope-labeled samples to resolve specific structural details of the peptide backbone and side chains in a membrane-like environment. nih.gov This is particularly relevant for understanding how peptides interact with biological membranes. nih.govnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques probe the vibrational energy levels of molecules. The resulting spectra provide a "fingerprint" of the molecule, revealing information about its functional groups, bonding, and conformation. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conformational Changes
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. creative-biostructure.comnih.gov It is a highly sensitive tool for analyzing the secondary structure and conformational changes of peptides. thermofisher.comnih.gov The analysis of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands is of particular importance. thermofisher.com The frequencies of these bands are sensitive to the peptide's backbone conformation, such as α-helices and β-sheets, and hydrogen bonding patterns. thermofisher.comnih.gov
For this compound, FTIR can be used to:
Identify characteristic absorption bands for its functional groups (e.g., amine, carboxylic acid, amide, and the thioether group in methionine). nih.govresearchgate.net
Monitor conformational changes induced by factors like temperature, pH, or interaction with other molecules. creative-biostructure.com
Study hydrogen-deuterium exchange by monitoring shifts in the amide II band to gain information about solvent accessibility and hydrogen bonding. nih.gov
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the analysis of hydrated samples with minimal preparation. creative-biostructure.com
Raman Spectroscopy for Molecular Vibrational Modes and Structural Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.govedinst.com A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for studying biological molecules in aqueous solutions. nih.gov It provides a detailed "fingerprint" of a molecule's vibrational modes. edinst.comrflow.ai
Key applications for this compound include:
Structural Fingerprinting: The Raman spectrum provides a unique pattern of vibrational modes that can be used for identification and to probe the local environment of the amino acid side chains. edinst.comrflow.ai The low-frequency region (5 cm⁻¹ to 200 cm⁻¹) can provide information about intermolecular vibrations and lattice modes in the solid state. coherent.com
Conformational Analysis: The amide I and amide III bands in the Raman spectrum are also sensitive to the peptide backbone conformation. acs.org The amide III band, in particular, can be sensitive to the dihedral angle ψ. acs.org
Side-Chain Vibrations: Raman spectroscopy can detect vibrations specific to the isoleucine and methionine side chains, including the C-S stretching modes of methionine, providing insight into their conformation and interactions.
Studies on various dipeptides have shown that the amide frequencies in Raman spectra can be correlated with backbone conformation, although in some cases, they may not be highly sensitive to it. tandfonline.comtandfonline.com
Near-Infrared (NIR) Spectroscopy for Quantitative and Qualitative Analysis
Near-infrared (NIR) spectroscopy utilizes the region of the electromagnetic spectrum from approximately 700 to 2500 nm. malvernpanalytical.com It primarily measures overtones and combination bands of fundamental molecular vibrations, such as those from C-H, N-H, O-H, and S-H bonds. measurlabs.commdpi.com While the absorption bands in the NIR region are broad and often overlapping, requiring chemometric methods for data analysis, the technique offers several advantages. researchgate.net
For this compound, NIR spectroscopy offers a rapid, non-destructive method for:
Qualitative Analysis: Quickly identifying and verifying the material. measurlabs.com
Quantitative Analysis: Determining the concentration of the dipeptide in various matrices, which is particularly useful in industrial and pharmaceutical settings. measurlabs.comiris-eng.com
Process Monitoring: As a process analytical technology (PAT), NIR can be used for real-time monitoring during synthesis or formulation. iris-eng.com
The technique requires little to no sample preparation and can often analyze samples directly through packaging. malvernpanalytical.comiris-eng.com Calibration and validation with a primary reference method are necessary to build robust quantitative models. researchgate.net
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and quantification of this compound from complex biological matrices. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like this compound. Its versatility allows for coupling with various detectors, enabling both qualitative and quantitative assessment. In a recent study, Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) was successfully used to identify this compound as a metabolite in extracellular vesicles derived from Actinobacillus pleuropneumoniae and in studies of retinopathy of prematurity. tandfonline.comfrontiersin.orgresearchgate.net Another study using UHPLC-HRMS (High-Resolution Mass Spectrometry) identified a significant reduction of this compound in the saliva of children with obesity. ugent.be
The separation of dipeptides can be achieved through different HPLC modes, including reversed-phase (RP) and hydrophilic interaction chromatography (HILIC). mdpi.com For instance, the analysis of histidine-containing dipeptides has been accomplished using reversed-phase ion-pair HPLC with a TSK-gel ODS-80Ts analytical column and a mobile phase consisting of potassium dihydrogen phosphate (B84403) and acetonitrile. mdpi.com Polymer-based amino columns, such as the Asahipak NH2P-50 4E, have also been used for the simultaneous analysis of imidazole (B134444) dipeptides and their constituent amino acids. shodex.com Detection is often performed using ultraviolet (UV) detectors or, for higher sensitivity and structural information, mass spectrometry (MS). tandfonline.commdpi.com Pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed for sensitive fluorescence detection. jst.go.jp
Table 1: Exemplary HPLC Conditions for Dipeptide Analysis This table is a composite based on typical methodologies for dipeptide analysis and does not represent a single specific analysis of this compound.
| Parameter | Description | Reference |
|---|---|---|
| Mode | Reversed-Phase Ion-Pair Chromatography | mdpi.com |
| Column | TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) | mdpi.com |
| Mobile Phase | 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4) | mdpi.com |
| Detector | Ultraviolet (UV) | mdpi.com |
| Analysis Time | ~35 minutes | mdpi.com |
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) is an analytical technique that separates species based on their size-to-charge ratio in a capillary filled with an electrolyte. msu.edu It is a powerful tool for the analysis of charged molecules like amino acids and peptides, offering high resolution and requiring minimal sample volume. msu.edubio-rad.com The separation is driven by the application of a high voltage (10 to 30 kV) across the capillary, which induces the migration of analytes. msu.edu
In CE, charged analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk movement of the buffer solution. msu.edu For the analysis of small molecules like dipeptides that may lack a UV-absorbing chromophore, indirect UV detection can be employed. This method uses a UV-absorbing buffer, and the analyte is detected as a decrease in absorbance as it displaces the buffer ions at the detector. horiba.com Affinity Capillary Electrophoresis (ACE) is a specialized CE technique that can be used to study specific interactions, such as the binding of metal ions to peptides containing methionine, which can differentiate between the native and oxidized forms of the residue. nih.gov
Table 2: Principles of Capillary Electrophoresis for Dipeptide Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Separation based on differential migration of charged analytes in an electric field. | msu.edu |
| Instrumentation | A fused silica (B1680970) capillary (10-100 µm ID), high-voltage power supply, buffer reservoirs, and a detector. | msu.eduinstructables.com |
| Injection Volume | 0.1 to 10 nL. | msu.edu |
| Separation Voltage | Typically 10 to 30 kV. | msu.edu |
| Detection | Direct or indirect UV absorbance; Laser-Induced Fluorescence (LIF) for higher sensitivity. | bio-rad.comhoriba.com |
Other Biophysical Characterization Methods
Beyond separation sciences, a suite of biophysical techniques is available to probe the structural and interactive properties of this compound in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis (if forming higher-order assemblies)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a widely used technique for analyzing the secondary structure of peptides and proteins. creative-proteomics.comnih.gov While a single dipeptide molecule does not form canonical secondary structures like α-helices or β-sheets, CD can provide valuable information about its conformational preferences in solution. acs.org Studies on dipeptides have shown that they can exhibit distinct CD spectra, which indicates a substantial population of specific conformations, such as the polyproline II (PPII) helix. acs.org
For this compound, CD spectroscopy would be particularly relevant if it were to form higher-order assemblies or upon binding to a larger target molecule. nih.gov Changes in the CD spectrum could indicate a conformational transition from a disordered state to a more defined structure, providing insights into its bioactivity. nih.gov Difference CD spectroscopy can be a powerful method to characterize structural changes induced by environmental factors or binding events. nih.gov
Analytical Ultracentrifugation (AUC) for Solution Behavior
Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and small molecules directly in solution, without the need for matrices or labels. ceitec.eubeckman.com It is applicable to a broad range of molar masses, from a few hundred Daltons for small peptides to hundreds of megadaltons for large complexes. ceitec.eu By subjecting a sample to high centrifugal forces, AUC can provide information on molecular weight, size, shape, and oligomeric state. beckman.comdanaher.com
There are two primary types of AUC experiments:
Sedimentation Velocity (SV): In an SV experiment, high centrifugal forces are used to cause the molecules to sediment. The rate of sedimentation provides hydrodynamic information about the size and shape of the particle. This can be used to assess the purity and homogeneity of a sample of this compound and to detect any aggregation. ceitec.eugithub.io
Sedimentation Equilibrium (SE): In an SE experiment, a lower centrifugal speed is used until the process of sedimentation is balanced by diffusion, reaching an equilibrium state. This thermodynamic technique is highly accurate for determining the molar mass and can be used to study self-association and heterogeneous interactions, such as the binding of this compound to a protein. ceitec.eugithub.io
Surface Plasmon Resonance (SPR) for Molecular Interaction Studies
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the interactions between molecules. nih.govmtoz-biolabs.com It is a sensitive method for measuring the kinetics and affinity of binding events, such as those between a peptide and a protein. nih.govcore.ac.uk
In a typical SPR experiment to study this compound, a larger target molecule (e.g., a receptor protein) would be immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding between this compound and the immobilized target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. mtoz-biolabs.com This allows for the real-time monitoring of the association and dissociation phases of the interaction. From the resulting sensorgram, key kinetic parameters can be determined. acs.org
Table 3: Kinetic Data from SPR Analysis
| Parameter | Description |
|---|---|
| Association rate constant (k_on) | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation rate constant (k_off) | The rate at which the analyte-ligand complex decays. |
| Equilibrium dissociation constant (K_D) | A measure of the affinity of the interaction, calculated as k_off/k_on. |
Computational and Theoretical Modeling Approaches in Isoleucylmethionine Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govebsco.comnih.gov For isoleucylmethionine, MD simulations provide a virtual microscope to explore its conformational landscape, flexibility, and interactions with its environment, such as water. These simulations have evolved into a mature technique for understanding macromolecular structure-to-function relationships. dovepress.com
The core of an MD simulation is to solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov From this trajectory, a wealth of information can be extracted. A primary application is conformational sampling, which is crucial for flexible molecules like peptides. nih.gov this compound, with its rotatable bonds, can adopt a vast number of different shapes or conformations. Understanding this conformational ensemble is key to understanding its biological activity.
However, a significant challenge for traditional MD is the vast size of the conformational space, making it computationally expensive to adequately sample all relevant states, especially rare or transient conformations that may be biologically important. preprints.org To address this, enhanced sampling techniques and hybrid methods have been developed. rsc.orgfrontiersin.org For instance, methods like LowModeMD and hybrid MD/LLMOD have shown promise in efficiently sampling the conformations of flexible molecules and macrocycles. nih.gov More recently, artificial intelligence (AI) and machine learning (ML) have been integrated with MD simulations to further enhance conformational sampling, offering a transformative approach to structural biology. preprints.org
| Method | Description | Application to this compound |
| Conventional MD (CMD) | Simulates the molecule based on classical mechanics, providing a trajectory of atomic positions over time. nih.govrsc.org | Reveals the most stable conformations, solvent interactions, and overall flexibility of the dipeptide in an aqueous environment. |
| Enhanced Sampling MD | Techniques like Temperature Replica Exchange MD (T-REMD) or Metadynamics that accelerate the exploration of the energy landscape. | Overcomes energy barriers to sample a wider range of conformations, including those that are less populated but potentially active. |
| Hybrid MD Methods | Combine full atomic MD with faster, analytical approaches like normal mode analysis (e.g., MDeNM, CoMD). frontiersin.org | Efficiently explores large-scale conformational changes that might be relevant for binding to a receptor. |
| AI-Enhanced MD | Uses machine learning models to guide the simulation or generate conformational ensembles directly. preprints.org | Can potentially outperform traditional MD in generating diverse and accurate conformational ensembles with greater computational efficiency. preprints.org |
Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Studies for Reaction Mechanisms
While MD simulations excel at describing molecular motions, they rely on classical mechanics and cannot explicitly model the electronic rearrangements that occur during chemical reactions. For this, Quantum Mechanics (QM) is required. mdpi.com Hybrid QM/MM methods offer a powerful compromise by treating a small, chemically active region (e.g., the reacting atoms) with computationally expensive QM, while the larger surrounding environment (e.g., the rest of the protein and solvent) is handled by more efficient Molecular Mechanics (MM). numberanalytics.comresearchgate.netmpg.de This approach has become a well-established tool for studying enzymatic reaction mechanisms. researchgate.netfrontiersin.org
Enzymes accelerate reactions by stabilizing the transition state (TS)—a fleeting, high-energy arrangement of atoms that exists between substrates and products. libretexts.orgnih.gov Understanding the structure of the TS is central to understanding catalysis. nih.gov QM/MM calculations are particularly well-suited for investigating these unstable structures within the complex environment of an enzyme's active site. numberanalytics.comnih.govnih.gov
A pertinent example involves the enzyme protein farnesyltransferase (FTase), which catalyzes the attachment of a farnesyl group to proteins. One of its peptide substrates is CVIM (cysteinyl-valyl-isoleucyl-methionine). nih.gov Experimental studies suggested a mechanistic difference between CVIM and another substrate, CVLS. For CVIM, the reaction was proposed to proceed through a rate-limiting S(N)2-like transition state with significant dissociative character. nih.gov
To probe this, potential of mean force QM/MM studies coupled with umbrella sampling were performed. The calculations successfully observed the experimentally proposed dissociative S(N)2-like transition state for the CVIM substrate. nih.gov This research demonstrates how QM/MM simulations can provide detailed, atomic-level validation of proposed enzymatic mechanisms and elucidate the precise nature of the transition state, which in this case involves a peptide containing the isoleucyl-methionine sequence. nih.govscilit.com
| Finding | Method Used | Significance for this compound Research |
| A dissociative S(N)2-like transition state was confirmed for the farnesylation of a CVIM peptide. nih.gov | QM/MM with Potential of Mean Force and Umbrella Sampling | Provides a concrete example of a QM/MM study on a peptide containing the Ile-Met motif, highlighting the role of these residues in the enzymatic reaction mechanism. |
| The transition state structure is dependent on the substrate sequence (CVIM vs. CVLS). nih.gov | QM/MM Calculations | Underscores that the specific amino acid sequence, including isoleucine and methionine, directly influences the chemical reaction pathway within an enzyme active site. |
| QM/MM can model the transition state, which has a lifetime of only ~10⁻¹³ seconds. nih.gov | Computational Chemistry | Allows for the structural and energetic characterization of highly unstable species that cannot be observed directly by most experimental methods. nih.gov |
The peptide bond is the cornerstone of protein structure, and its formation and cleavage are fundamental biological reactions. Proton transfer is a key chemical step in these processes. nih.govrsc.org For example, during peptide bond formation on the ribosome, a proton must be transferred from the attacking amino group. mdpi.com Computational studies have explored various mechanisms for this, including the "proton shuttle" model, where nearby functional groups or water molecules facilitate the proton's movement. nih.govmasterorganicchemistry.com
Quantum-chemical calculations have been used to investigate proton transfer in model peptides. nih.gov These studies calculate the energy barriers for different proposed mechanisms, revealing the most likely pathways. For instance, one study on a model dipeptide showed that a mechanism involving the conformational flexibility of the peptide and the cooperation of carbonyl oxygens had a significantly lower energy barrier than a simple isomerization. nih.gov While not specific to this compound, these theoretical investigations provide a framework for understanding the intrinsic reactivity and stability of its peptide bond, including how it might participate in acid-base catalysis.
Investigation of Transition States in Enzymatic Reactions
Docking and Molecular Recognition Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.com The primary goal is to predict the binding mode and affinity, which are crucial for understanding biological function and for drug design. bruker.com Receptor-ligand interactions are fundamental to nearly all biological processes. bruker.com
The process involves sampling a large number of possible orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. frontiersin.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.
In the context of this compound, docking studies could be used to identify potential protein receptors or to understand how it binds to a known target. The aforementioned research on the CVIM peptide binding to farnesyltransferase is a practical example of molecular recognition. nih.gov Although it was part of a larger peptide, the study inherently modeled the interactions of the isoleucine and methionine side chains within the enzyme's active site. A general docking study of the this compound dipeptide would follow a standardized protocol.
| Step | Description | Relevance to this compound |
| 1. Receptor Preparation | Obtain a 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and assigning charges. | The choice of receptor determines the biological question being asked (e.g., binding to a specific enzyme or transporter). |
| 2. Ligand Preparation | Generate a 3D conformation of this compound. Since it is flexible, an ensemble of low-energy conformations might be used. | Accurately representing the conformational flexibility of the dipeptide is crucial for a successful docking prediction. nih.gov |
| 3. Docking Simulation | The software systematically places the ligand in the defined binding site of the receptor, exploring various poses and conformations. | The algorithm searches for the most favorable geometric and energetic fit between this compound and the receptor. |
| 4. Scoring and Analysis | The resulting poses are ranked using a scoring function that estimates binding affinity. The top-ranked poses are analyzed to identify key interactions. | The score provides a prediction of how tightly this compound binds, and analysis reveals which of its atoms are critical for the interaction. |
Bioinformatics and Cheminformatics for Pathway Analysis and Systems Biology
Bioinformatics and cheminformatics are interdisciplinary fields that develop methods and software tools for understanding biological data, particularly large and complex datasets. nih.govnih.gov In the context of this compound, these approaches are vital for placing the dipeptide within the broader context of cellular metabolism and systems biology. nih.govkcl.ac.uk
Metabolomics, an important part of systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov In several large-scale metabolomics studies, this compound has been identified as a biologically relevant molecule. Bioinformatics platforms are then used to perform pathway analysis, which maps the identified metabolites onto known metabolic and signaling pathways. physiology.orgcreative-proteomics.com This can reveal the biological processes that are perturbed in a given state, such as a disease.
For example, this compound has been identified as a differential metabolite in studies of intrahepatic cholestasis, obesity, and retinopathy of prematurity, suggesting its involvement in diverse biological processes. nih.govkcl.ac.ukfrontiersin.orgfrontiersin.org Tools like Ingenuity Pathway Analysis (IPA) or pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) help researchers connect the presence of this compound to specific pathways, such as amino acid metabolism or glutathione (B108866) metabolism. nih.govnih.govphysiology.org
Cheminformatics plays a supporting role by providing the tools to manage, process, and analyze the chemical data itself. nih.govelsevier.com This includes representing the molecule in formats like SMILES, calculating molecular descriptors, and searching large chemical databases. medchemica.comgithub.com
| Study Context | Finding Related to this compound | Bioinformatics/Systems Biology Implication |
| Intrahepatic Cholestasis | Identified as a differential metabolite in the serum of rats with ANIT-induced cholestasis. nih.gov | Pathway analysis suggested a potential role in perturbed metabolic pathways like bile secretion and glutathione metabolism. nih.gov |
| Obesity | Levels of this compound were found to be associated with visceral fat mass. kcl.ac.uk | Implicates this dipeptide in metabolic pathways related to obesity and insulin (B600854) signaling. kcl.ac.uk |
| Breast Cancer | Identified as one of several key metabolites in unsupervised machine learning analyses of metabolomic signatures. nih.gov | Suggests its potential as part of a biomarker panel for disease stratification. |
| Retinopathy of Prematurity | Found to be negatively correlated with the abundance of the bacterial genus Caulobacter in the gut. frontiersin.orgfrontiersin.org | Highlights a role in host-microbiome interactions and associated metabolic pathways. |
Future Directions and Emerging Research Avenues in Isoleucylmethionine Studies
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
A significant hurdle in studying specific dipeptides like Isoleucylmethionine is their detection and quantification within complex biological matrices. researchgate.net Future research will critically depend on the development of more advanced analytical techniques.
Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have laid the groundwork. jst.go.jptandfonline.com However, enhancing both sensitivity and specificity remains a key objective. Pre-column derivatization, a process that chemically modifies the dipeptide before analysis, is a promising strategy. jst.go.jp Reagents like phenyl isocyanate (PIC) or 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) can be used to improve chromatographic separation and increase the sensitivity of detection, allowing for quantification even at very low concentrations. jst.go.jpnih.govmdpi.com
Capillary electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. nih.gov CE separates molecules based on their charge-to-size ratio and is particularly well-suited for polar compounds like peptides. nih.govpolimi.ittandfonline.com The development of CE-MS/MS methods could provide high-resolution separation of this compound from its isomers and other closely related dipeptides. researchgate.netmdpi.com Combining different analytical methods, such as LC-MS/MS and CE-MS/MS, will enable more comprehensive and accurate profiling of dipeptides in various biological samples. researchgate.net
Table 1: Comparison of Emerging Analytical Techniques for Dipeptide Analysis
| Technique | Principle | Advantages for this compound Analysis | Future Development Focus |
| UPLC-MS/MS with Derivatization | Ultra-performance liquid chromatography separation coupled with tandem mass spectrometry, enhanced by pre-column chemical tagging (e.g., with AQC). nih.govmdpi.com | High sensitivity (attomole detection limits), reliable quantification, and proven application for organ-specific dipeptide profiling. mdpi.comscirp.org | Synthesis of novel derivatization agents specific for certain peptide classes; miniaturization for high-throughput screening. |
| Capillary Electrophoresis (CE)-MS/MS | Separation based on electrophoretic mobility in a capillary, coupled directly to a mass spectrometer. researchgate.netchromatographyonline.com | Excellent resolution for isomers, requires minimal sample volume, and is orthogonal to LC, providing complementary data. researchgate.netpolimi.itmdpi.com | Optimization of buffer systems and capillary coatings to improve reproducibility; integration with ion mobility spectrometry for enhanced isomer separation. mdpi.com |
| Metal Tagging HPLC/ICP-MS | Labeling peptides with a metal-containing tag, followed by HPLC separation and highly sensitive detection of the metal via Inductively Coupled Plasma Mass Spectrometry. scirp.org | Extremely high sensitivity and selectivity, as the metal tag provides a unique signal, free from the background noise of biological matrices. scirp.org | Development of more robust and efficient metal-tagging reagents; expanding the library of metal tags for multiplexed analysis. |
Elucidation of Undiscovered Metabolic Pathways and Enzyme Systems Involving this compound
The metabolic fate of this compound is presumed to follow general dipeptide pathways, primarily involving hydrolysis into its constituent amino acids, Isoleucine and Methionine. This cleavage is carried out by enzymes known as dipeptidyl peptidases (DPPs) and other peptidases. frontiersin.org However, the specific enzymes that show a preference for this compound and the kinetics of its breakdown are largely unknown.
Future research should focus on identifying the specific peptidases responsible for this compound hydrolysis. Dipeptidyl peptidase III (DPP III) and DPP4 are known to cleave dipeptides from the N-terminus of proteins and have broad substrate specificities. capes.gov.br Studies using purified enzymes and this compound as a substrate can determine kinetic parameters like Km and kcat, revealing the efficiency and preference of these enzymes. Recent studies on bacterial DPP7 have shown an expanded substrate specificity, highlighting that our understanding of these enzyme families is still evolving. researchgate.netnih.gov
Furthermore, the possibility of this compound having metabolic fates other than simple hydrolysis warrants investigation. It could, for instance, be a substrate for cyclization, forming a cyclic dipeptide (a diketopiperazine). tandfonline.com These cyclic dipeptides are known to have diverse biological activities. tandfonline.comnih.govmdpi.com Investigating whether this compound can be converted into cyclo(Ile-Met) and the functional role of this cyclic molecule is a compelling research avenue. Studies in Chinese Hamster Ovary (CHO) cells have shown that dipeptides can be cleaved both inside and outside the cell, suggesting a complex interplay of transporters and secreted enzymes that requires further elucidation. nih.gov
Further Exploration of this compound's Role in Inter-organismal Interactions and Microbiome-Host Dynamics
The gut microbiome is a complex ecosystem where chemical communication is key. Small molecules, including peptides, play a crucial role in these interactions. researchgate.net Dipeptides and their cyclic derivatives (diketopiperazines) are increasingly recognized as signaling molecules in bacteria, mediating processes like quorum sensing, which allows bacteria to coordinate gene expression based on population density. nih.govmdpi.compnas.org
Future studies should investigate whether this compound or its cyclic form is produced by specific gut microbes and if it functions as a signaling molecule. This could involve screening bacterial culture supernatants for its presence and testing its effect on bacterial behaviors like biofilm formation or virulence factor production. pnas.org It is known that host defense peptides can shape the composition of the microbiota. mdpi.com Conversely, microbial peptides can influence host physiology. For instance, some microbial dipeptides have been shown to have anti-inflammatory effects. mdpi.com There is a proven bidirectional link where the gut microbiome can influence host DPP4 activity, and DPP4 can, in turn, modulate the microbiome. frontiersin.orgresearchgate.net Exploring whether this compound plays a role in this host-microbe crosstalk could reveal new mechanisms by which gut bacteria influence host health.
Advanced Engineering of this compound and its Analogs as Biochemical Probes or Model Peptide Systems
The simplicity of dipeptides makes them excellent candidates for chemical engineering to create tools for biological research. dergipark.org.tr this compound can be synthesized and modified to serve as a biochemical probe or a model system to study fundamental biological processes. nih.govnih.govmdpi.com
One avenue is the synthesis of isotopically labeled this compound (e.g., using 13C or 15N). These labeled analogs can be used in metabolic tracing studies to precisely track the uptake, transport, and breakdown of the dipeptide within cells or whole organisms without altering its chemical nature. nih.gov
Another approach is to create non-hydrolyzable analogs. By modifying the peptide bond, researchers can design an this compound analog that binds to peptidases but cannot be cleaved. Such a molecule could act as a specific inhibitor, allowing for the functional study of the enzymes that target it. Furthermore, attaching fluorescent tags or other reporter molecules to this compound can create probes to visualize its localization within cells or tissues, helping to identify specific transporters or binding partners.
Table 2: Potential Applications of Engineered this compound Analogs
| Analog Type | Modification Example | Primary Research Application |
| Isotopically Labeled | Isoleucyl(13C5,15N)-methionine | Tracing metabolic flux; quantifying uptake and cleavage rates in complex systems. nih.gov |
| Non-hydrolyzable | Modification of the peptide bond (e.g., reduced amide bond) | Acting as a competitive inhibitor to identify and characterize specific peptidases. |
| Fluorescently Tagged | Attachment of a fluorophore (e.g., FITC) to the N-terminus | Visualizing cellular uptake and subcellular localization via microscopy. |
| Biotinylated | Covalent linkage of biotin | Affinity purification of binding partners (receptors, transporters, enzymes). |
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Significance
To fully grasp the biological importance of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how this dipeptide influences cellular processes. creative-proteomics.commdpi.com
For example, a metabolomics study (specifically, peptidomics) might reveal that this compound levels change under certain conditions (e.g., a specific diet or disease state). acs.org By integrating this with transcriptomics data, researchers could see if the genes encoding for peptide transporters or specific peptidases are simultaneously up- or down-regulated. nih.gov Proteomics data would then confirm whether these gene expression changes translate into actual changes in protein levels. ahajournals.orgnih.gov
This multi-omics approach can help build comprehensive biological networks, identifying the intricate interplay between genes, proteins, and metabolites. mdpi.combiorxiv.orgbiorxiv.orgspandidos-publications.com Such an integrated analysis, as demonstrated in studies of histidyl dipeptides in the heart, can reveal coordinated regulation of entire metabolic pathways and uncover previously unknown functions. ahajournals.orgnih.govbiorxiv.org By applying this strategy, the role of this compound can be contextualized within the broader landscape of cellular metabolism and signaling, moving beyond the study of a single molecule to understanding its place within a complex biological system.
Q & A
Q. What ethical considerations apply when studying this compound in animal or human models?
- Methodological Answer: Obtain institutional review board (IRB) approval for in vivo studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). For human trials, document informed consent and data anonymization protocols. Conflict of interest declarations must disclose funding sources related to peptide-based therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
